2-(Cyclohexyloxy)ethylamine

Vue d'ensemble

Description

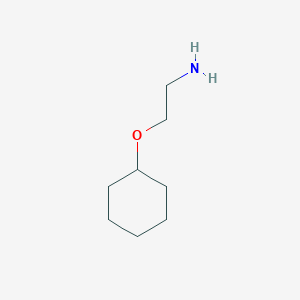

2-(Cyclohexyloxy)ethylamine, also known as CHEA, is an organic compound with the molecular formula C10H21NO. It is a colorless liquid with a strong, fishy smell, similar to that of ammonia, due to its amine functional group .

Synthesis Analysis

The synthesis of 2-(Cyclohexyloxy)ethylamine has been developed starting from cyclohexanone via five chemical transformations . This work features an expeditious synthesis of 2-(Cyclohexyloxy)ethylamine in an integrated flow platform with in-line separation and without any intermediate purification .Molecular Structure Analysis

The molecular structure of 2-(Cyclohexyloxy)ethylamine comprises of a two-carbon alkyl group (ethyl) attached to an amine group, represented by a nitrogen atom . It contains total 27 bond(s); 10 non-H bond(s), 3 rotatable bond(s), 1 six-membered ring(s), 1 primary amine(s) (aliphatic), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis

Amines, such as 2-(Cyclohexyloxy)ethylamine, are good nucleophiles and weak bases . They can react with sulfonyl groups to form sulfonamides under alkaline conditions to keep the amine nucleophilic .Physical And Chemical Properties Analysis

2-(Cyclohexyloxy)ethylamine is a colorless liquid with a strong, fishy smell, similar to that of ammonia, due to its amine functional group . It is miscible with virtually all solvents, and it has a boiling point of 16.6 degrees Celsius .Applications De Recherche Scientifique

- (2-Aminoethoxy)cyclohexane serves as a valuable research chemical. It can be purchased from Biosynth in high-quality form, both in standard pack sizes and bulk quantities . Researchers use it as a starting material for various synthetic pathways and investigations.

- Researchers have explored enantioselective crossed intramolecular [2+2] photocycloaddition reactions using chiral rhodium Lewis acid catalysts. These reactions involve tethered olefins approaching each other in a crossed fashion, leading to intriguing bridged skeletons. The synthesis of bridged cyclobutanes from 2-(alkenyloxy)cyclohex-2-enones demonstrates high enantioselectivity under visible light conditions .

- The [2+2] cycloaddition method is widely used for constructing cyclobutane rings. Specifically, it has been applied to the synthesis of natural products containing cyclobutane moieties. The regioselectivity and predictable outcomes make this method valuable in organic synthesis .

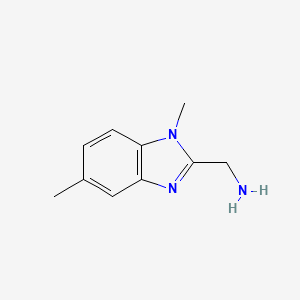

- 2-(1-Cyclohexenyl)ethylamine is an essential intermediate for morphinans, which are pharmacologically active compounds used as analgesics and antitussive agents. Researchers have developed a continuous flow synthesis starting from cyclohexanone, achieving high overall yield (up to 56%) without intermediate purification .

- The relative global 2H-content of natural plant products correlates with the primary hydrogen source (water) and the biosynthetic pathways. Understanding the 2H patterns provides insights into biosynthesis and metabolic pathways, including those involving cyclohexane derivatives .

Research Chemical and Development

Enantioselective Crossed Intramolecular [2+2] Photocycloaddition Reactions

Application of [2+2] Cycloaddition in Chemical Synthesis

Continuous Flow Synthesis of 2-(1-Cyclohexenyl)ethylamine

Systematics of 2H Patterns in Natural Compounds

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions of 2-(Cyclohexyloxy)ethylamine research could involve its use as an intermediate in the synthesis of other compounds. For example, it is an important intermediate to construct a series of morphinans, which are highly pharmacologically active chemicals and widely used as analgesic and antitussive agents in clinical treatment .

Propriétés

IUPAC Name |

2-cyclohexyloxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLYEIVTROYUCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclohexyloxy)ethylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3,5-Bis(trifluoromethyl)phenyl]iodobenzene](/img/structure/B3038705.png)

![[5-(4-Bromo-2-fluorophenyl)furan-2-yl]methanol](/img/structure/B3038707.png)

![2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide](/img/structure/B3038710.png)

![[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride](/img/structure/B3038712.png)

![3-{[(4-Chlorophenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B3038714.png)

![1-(2,3-dichlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B3038715.png)

![7-Chloro-2,5-diphenyl-1,3-oxazolo[4,5-d]pyrimidine](/img/structure/B3038726.png)